molecular formula C20H21N3O3S B12531382 Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- CAS No. 651781-11-2

Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-

Cat. No.: B12531382
CAS No.: 651781-11-2
M. Wt: 383.5 g/mol
InChI Key: GXQPIHVHXAQIER-UHFFFAOYSA-N
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Description

Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- is a complex organic compound that belongs to the class of benzamides

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl- is unique due to the combination of its structural features, including the indazole ring, cyclopropyl group, and ethylsulfonyl group.

Properties

CAS No.

651781-11-2

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-cyclopropyl-3-(1-ethylsulfonylindazol-5-yl)-4-methylbenzamide

InChI

InChI=1S/C20H21N3O3S/c1-3-27(25,26)23-19-9-6-14(10-16(19)12-21-23)18-11-15(5-4-13(18)2)20(24)22-17-7-8-17/h4-6,9-12,17H,3,7-8H2,1-2H3,(H,22,24)

InChI Key

GXQPIHVHXAQIER-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NC4CC4)C)C=N1

Origin of Product

United States

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